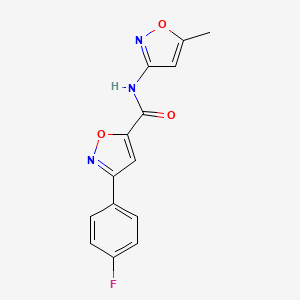
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide
説明
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide, also known as LY2334737, is a synthetic compound that has gained attention in the field of pharmacology due to its potential therapeutic applications. The compound belongs to the class of isoxazolecarboxamides and has been studied extensively for its mechanism of action and physiological effects.
作用機序
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide is a selective inhibitor of PDE10A, an enzyme that is expressed predominantly in the striatum and regulates the levels of cAMP and cGMP. By inhibiting PDE10A, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide increases the levels of cAMP and cGMP, which in turn leads to increased dopamine signaling in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and cognitive function. By increasing dopamine signaling, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to increase dopamine signaling in the brain, which may have implications for the treatment of other dopamine-related disorders, such as Parkinson's disease and addiction. Additionally, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
実験室実験の利点と制限
One advantage of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide is its selective inhibition of PDE10A, which allows for targeted modulation of dopamine signaling in the brain. This selectivity may reduce the risk of off-target effects and improve the safety profile of the compound. However, one limitation of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide is its limited solubility in water, which may make it difficult to administer in vivo. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for the study of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective PDE10A inhibitors, which may have improved therapeutic efficacy and safety profiles. Additionally, the compound may be studied for its potential applications in other dopamine-related disorders, such as Parkinson's disease and addiction. Finally, the safety and efficacy of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide in humans should be evaluated in clinical trials to determine its potential as a therapeutic agent.
科学的研究の応用
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide increases the levels of cAMP and cGMP, which in turn leads to increased dopamine signaling in the brain. This mechanism of action has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c1-8-6-13(18-20-8)16-14(19)12-7-11(17-21-12)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMGLGZMBJICNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4746279.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4746285.png)
![methyl 3-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4746298.png)
![methyl 5-benzyl-2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4746299.png)
![3,6-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4746312.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4746318.png)
![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4746323.png)
![1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4746330.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B4746339.png)
![4-(3,4-dimethoxyphenyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4746348.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4746356.png)
![4-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4746361.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4746364.png)
![N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4746371.png)